3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine
Description
The compound 3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine (molecular formula: C₈H₄ClF₆N₃; molecular weight: 291.58 g/mol) features a pyridine core substituted with a chlorine atom at position 3, a trifluoromethyl group at position 5, and a hydrazine group at position 2. The hydrazine moiety is further functionalized with a (2,2,2-trifluoroethylidene) group in an E-configuration . This structure confers unique electronic and steric properties due to the electron-withdrawing effects of the chlorine and trifluoromethyl groups, as well as the rigid geometry of the hydrazine linker.
Properties
Molecular Formula |
C8H4ClF6N3 |
|---|---|
Molecular Weight |
291.58 g/mol |
IUPAC Name |
3-chloro-N-[(E)-2,2,2-trifluoroethylideneamino]-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C8H4ClF6N3/c9-5-1-4(8(13,14)15)2-16-6(5)18-17-3-7(10,11)12/h1-3H,(H,16,18)/b17-3+ |
InChI Key |
AAHGGHSAOSPVJU-IJUHEHPCSA-N |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)N/N=C/C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NN=CC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine typically involves the reaction of a pyridine derivative with trifluoroethylidene hydrazine under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The hydrazine group can be oxidized or reduced under specific conditions.
Addition Reactions: The double bond in the trifluoroethylidene group can participate in addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the hydrazine group .
Scientific Research Applications
3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazine group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The trifluoromethyl groups enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related pyridine derivatives, highlighting key differences in substituents, molecular weight, and physicochemical properties:
Biological Activity
3-Chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine is a synthetic compound notable for its unique structural features and potential biological activities. With a molecular formula of C8H4ClF6N3, this compound has garnered interest in medicinal chemistry due to its possible applications in treating various diseases.
The compound features a pyridine ring substituted with trifluoromethyl and chloro groups, alongside a hydrazine moiety. The presence of trifluoroethylidene enhances its lipophilicity, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H4ClF6N3 |
| Molecular Weight | 267.58 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1823194-82-6 |
Anticancer Potential
Preliminary studies have indicated that derivatives of pyridine and hydrazine exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated against various cancer cell lines. A notable study conducted by Almarhoon et al. involved testing a series of hydrazone derivatives against breast cancer cell lines (MCF7 and MDA-MB231), revealing promising cytotoxic effects .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors linked to cancer cell proliferation. The trifluoromethyl groups are known to enhance metabolic stability and increase the interaction with biological targets. This could lead to the modulation of signaling pathways critical for tumor growth and survival.
In Vitro Studies
In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cells. For example, a study involving hydrazone derivatives demonstrated that these compounds could significantly reduce cell viability in melanoma and ovarian cancer cell lines . The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.
Toxicological Assessments
Toxicological evaluations are crucial for determining the safety profile of new compounds. The toxicity of this compound was assessed using standard protocols. Acute toxicity tests indicated that while the compound exhibits cytotoxicity against certain cancer cells, it also poses risks at higher concentrations, necessitating further studies on dosage optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
